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Compound Name: CCG-63808

Cat. No.: B1668738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CCG-63808 is a reversible, allosteric small-molecule inhibitor of Regulator of G-protein

Signaling (RGS) proteins, with a notable selectivity for RGS4.[1] RGS proteins are critical

negative regulators of G-protein coupled receptor (GPCR) signaling, functioning as GTPase-

activating proteins (GAPs) for Gα subunits. By accelerating the hydrolysis of GTP to GDP on

the Gα subunit, RGS proteins terminate the signaling cascade. The inhibition of RGS proteins,

therefore, presents a compelling therapeutic strategy to potentiate the signaling of endogenous

or exogenous GPCR agonists.

These application notes provide detailed protocols for two high-throughput screening (HTS)

assays instrumental in the identification and characterization of CCG-63808: a Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET) assay and a Flow Cytometry Protein

Interaction Assay (FCPIA). These assays are designed to identify and characterize small

molecules that disrupt the interaction between RGS4 and the Gα subunit of heterotrimeric G-

proteins.

Mechanism of Action and Signaling Pathway
CCG-63808 functions by inhibiting the interaction between RGS4 and the Gαo subunit.[2] This

disruption prevents RGS4 from performing its GAP function, thereby prolonging the active,

GTP-bound state of the Gα subunit and extending downstream signaling.
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Caption: RGS-Gα Signaling Pathway and Point of Inhibition by CCG-63808.

Quantitative Data Summary
The inhibitory activity of CCG-63808 has been quantified in biochemical assays. The following

table summarizes the key potency values.

Compound Assay Type Target IC50 (µM) Reference

CCG-63808 TR-FRET RGS4-Gαo 1.4 [2]

CCG-63808 FCPIA RGS4-Gαo ~10 [2]

Selectivity Profile of CCG-63808 (Potency Order): RGS4 > RGS19 = RGS16 > RGS8 >> RGS7

High-Throughput Screening Protocols
The following are detailed protocols for HTS assays suitable for the discovery and

characterization of RGS4 inhibitors like CCG-63808.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
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This biochemical assay is the primary HTS method used to identify inhibitors of the RGS4-Gαo

interaction.

Principle: The assay measures the proximity of a Terbium (Tb)-chelate donor fluorophore-

labeled Gαo and an Alexa Fluor 488 acceptor fluorophore-labeled RGS4. When in close

proximity, excitation of the Tb donor results in energy transfer to the acceptor, producing a

FRET signal. Small molecule inhibitors that disrupt this interaction will lead to a decrease in the

FRET signal.
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Caption: Workflow for the RGS4-Gαo TR-FRET High-Throughput Screening Assay.

Materials and Reagents:
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Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1% BSA, and 0.1% Lubrol, pH 8.0

Purified Proteins:

Human RGS4, labeled with Alexa Fluor 488

Human Gαo, labeled with LanthaScreen Tb-chelate donor fluorophore

G-protein Activation Buffer: Assay buffer supplemented with 10 µM GDP, 30 µM AlCl₃, and

10 mM NaF

Compound Plates: 384-well, low-volume, black plates containing test compounds (e.g.,

CCG-63808) serially diluted in DMSO.

Plate Reader: A microplate reader capable of time-resolved fluorescence measurements

(e.g., PHERAstar FS).

Protocol:

Compound Plating: Dispense 1 µL of compound solution from the compound plates into the

assay plates. For controls, dispense 1 µL of DMSO.

Reagent Preparation:

Prepare a solution of Alexa Fluor 488-RGS4 in assay buffer.

Prepare a solution of Tb-Gαo in G-protein activation buffer and incubate for 30 minutes at

room temperature to allow for the formation of the transition state complex (Gαo-GDP-

AlF₄⁻).

Reagent Addition:

Add 10 µL of the Alexa Fluor 488-RGS4 solution to each well of the assay plate.

Add 10 µL of the activated Tb-Gαo solution to each well.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
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Data Acquisition: Read the plate on a TR-FRET compatible plate reader.

Excitation: 340 nm

Emission: 665 nm (Acceptor) and 620 nm (Donor)

Delay Time: 100 µs

Integration Time: 200 µs

Data Analysis:

Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

Determine the percent inhibition for each compound concentration relative to DMSO

controls.

Plot percent inhibition versus compound concentration and fit the data to a four-parameter

logistic equation to determine the IC50 value.

Assay quality can be assessed by calculating the Z' factor using positive (no inhibitor) and

negative (e.g., a known inhibitor or no Gαo) controls. A Z' factor > 0.5 is indicative of a

robust assay.[3]

Flow Cytometry Protein Interaction Assay (FCPIA)
This assay serves as a valuable secondary screen to confirm hits from the primary TR-FRET

screen and to assess compound selectivity against a panel of RGS proteins.

Principle: The assay quantifies the binding of a fluorescently labeled Gαo subunit to an RGS

protein that is immobilized on spectrally distinct Luminex beads. Disruption of this interaction by

a small molecule inhibitor results in a decrease in bead-associated fluorescence, which is

measured by a flow cytometer.
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Caption: Workflow for the RGS4-Gαo Flow Cytometry Protein Interaction Assay.

Materials and Reagents:

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1% BSA, pH 7.4

Purified Proteins:
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Biotinylated human RGS4

Human Gαo, labeled with a fluorescent dye (e.g., Alexa Fluor 532)

G-protein Activation Buffer: Assay buffer supplemented with 10 µM GDP, 30 µM AlCl₃, and

10 mM NaF

Beads: Streptavidin-coated Luminex microspheres (spectrally distinct for multiplexing).

Compound Plates: 96-well plates containing test compounds serially diluted in DMSO.

Flow Cytometer: A bead-based flow cytometer (e.g., Luminex 200).

Protocol:

Bead Preparation:

Incubate streptavidin-coated Luminex beads with biotinylated RGS4 for 30 minutes at

room temperature with gentle mixing.

Wash the beads twice with assay buffer to remove unbound RGS4. Resuspend the RGS4-

coated beads in assay buffer.

Compound Plating: Dispense 1 µL of compound solution into the wells of a 96-well plate.

Use DMSO for controls.

Reagent Addition to Assay Plate:

Add 25 µL of the RGS4-coated bead suspension to each well.

Incubate for 15 minutes at room temperature.

Gαo Activation and Addition:

Prepare activated fluorescently labeled Gαo by incubating it in G-protein activation buffer

for 30 minutes at room temperature.

Add 25 µL of the activated Gαo solution to each well.
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Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

Data Acquisition: Analyze the plate on a Luminex flow cytometer. The instrument will

distinguish the bead region and quantify the median fluorescence intensity (MFI) of the bead-

associated fluorophore.

Data Analysis:

Determine the MFI for each well.

Calculate the percent inhibition for each compound concentration relative to DMSO

controls.

Plot percent inhibition versus compound concentration and fit the data to determine the

IC50 value.

A Z' factor of 0.74 has been reported for a similar RGS4 FCPIA screen, indicating

excellent assay quality.[3]

Conclusion
CCG-63808 is a valuable tool compound for studying the role of RGS4 in cellular signaling. The

TR-FRET and FCPIA high-throughput screening assays described provide robust and reliable

platforms for the identification and characterization of novel RGS protein inhibitors. These

detailed protocols should enable researchers to successfully implement these assays in their

own drug discovery and chemical biology workflows.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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